molecular formula C20H20ClN3O4 B2996408 N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941944-41-8

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2996408
CAS RN: 941944-41-8
M. Wt: 401.85
InChI Key: LZUFKIRMXZBYJI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that derivatives of tetrahydropyrimidine, including compounds structurally similar to N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their potential use in developing new antimicrobial agents. For example, a study by Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their derivatives, demonstrating notable antimicrobial properties against several bacterial and fungal strains (Akbari et al., 2008).

Synthesis of Novel Compounds

The compound's framework has been utilized in synthesizing novel heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, Abu-Hashem et al. (2020) reported the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed significant cyclooxygenase inhibition and had analgesic and anti-inflammatory activities, highlighting their pharmaceutical application potential (Abu‐Hashem et al., 2020).

Pharmaceutical Applications

Compounds structurally related to this compound have been explored for various pharmaceutical applications. These include their use in the development of new drugs with potential anticancer, anticonvulsant, and antiplatelet activities. For example, research by Kubicki et al. (2000) on anticonvulsant enaminones showcases the importance of structural analysis in developing pharmaceutical agents with specific biological activities (Kubicki et al., 2000).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-3-28-16-9-12(7-8-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-6-4-5-13(21)10-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUFKIRMXZBYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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